molecular formula C22H24N2O7 B029648 N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine CAS No. 88462-80-0

N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine

Cat. No.: B029648
CAS No.: 88462-80-0
M. Wt: 428.4 g/mol
InChI Key: JBZGUCKHGQNWDY-SFHVURJKSA-N
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Description

N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of two benzyloxycarbonyl (Cbz) protecting groups attached to the nitrogen atoms of L-homoglutamine. This compound is often used in peptide synthesis and other chemical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine typically involves the protection of the amino groups of L-homoglutamine with benzyloxycarbonyl groups. This can be achieved through the reaction of L-homoglutamine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine can undergo various chemical reactions, including:

    Deprotection Reactions: Removal of the benzyloxycarbonyl groups using hydrogenation or acidic conditions.

    Substitution Reactions: Replacement of the benzyloxycarbonyl groups with other protecting groups or functional groups.

    Hydrolysis: Cleavage of the benzyloxycarbonyl groups in the presence of water and acid or base.

Common Reagents and Conditions

    Hydrogenation: Palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.

    Acidic Conditions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Basic Conditions: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Deprotected L-homoglutamine: Formed after the removal of benzyloxycarbonyl groups.

    Substituted Derivatives: Formed by replacing the benzyloxycarbonyl groups with other functional groups.

Scientific Research Applications

N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine has several applications in scientific research:

    Peptide Synthesis: Used as a protected amino acid derivative in the synthesis of peptides and proteins.

    Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.

    Biological Studies: Utilized in the study of enzyme-substrate interactions and protein folding.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine primarily involves its role as a protected amino acid derivative. The benzyloxycarbonyl groups protect the amino groups from unwanted reactions during chemical synthesis. Upon deprotection, the free amino groups can participate in various biochemical reactions, such as peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

    N2,N6-Bis(benzyloxycarbonyl)-L-lysine: Another amino acid derivative with similar protecting groups.

    N2,N6-Bis(benzyloxycarbonyl)-L-ornithine: Similar structure but with a different amino acid backbone.

Uniqueness

N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine is unique due to its specific amino acid backbone and the presence of two benzyloxycarbonyl protecting groups. This combination provides stability and reactivity, making it suitable for various chemical and biological applications.

Biological Activity

N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine is a synthetic derivative of L-homoglutamine, notable for its structural features and potential biological activities. This compound, characterized by the presence of two benzyloxycarbonyl groups at the nitrogen atoms in positions 2 and 6, has been the subject of various studies aimed at elucidating its biological properties and applications.

Chemical Structure and Properties

  • Molecular Formula : C22H24N2O7
  • Molecular Weight : 428.44 g/mol

The unique structure of this compound not only enhances its stability but also increases its reactivity compared to its parent compound, L-homoglutamine. The benzyloxycarbonyl groups provide steric hindrance, which can influence its interaction with biological molecules.

Biological Activities

This compound has been investigated for several biological activities, including:

  • Drug Delivery Systems : Preliminary studies suggest that this compound may enhance the activity of small interfering RNA (siRNA) in targeted therapies, facilitating improved therapeutic outcomes in various diseases.
  • Anti-inflammatory Properties : There are indications that it may possess anti-inflammatory effects, although detailed mechanisms remain to be fully elucidated.
  • Enzyme Interaction : Interaction studies have focused on its binding affinity with specific enzymes and receptors. It may act as an inhibitor or modulator in certain biochemical pathways, which is crucial for therapeutic applications targeting diseases at a molecular level.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesUnique Aspects
L-HomoglutamineBasic amino acid structureNatural occurrence; lacks protective groups
N-Benzyloxycarbonyl-L-glutamineOne benzyloxycarbonyl groupLess steric hindrance compared to N2,N6-Bis...
N2,N6-Di-benzoyl-L-homoglutamineTwo benzoyl groups instead of benzyloxyDifferent reactivity due to carbonyl vs. ether linkages
N2,N6-Bis(benzyloxycarbonyl)-L-glutamineSimilar protective groupsDifferences in amino acid backbone

This table highlights how this compound stands out due to its dual protective groups that enhance both stability and reactivity, making it particularly useful in synthetic and biological applications.

The biological activity of this compound can be attributed to its ability to interact with various targets within biological systems. Its structural resemblance to natural amino acids allows it to mimic certain biological functions while providing enhanced stability and bioavailability compared to native peptides.

Target Interactions

Research indicates that this compound may interact with key regulatory proteins involved in apoptosis and cell cycle regulation. For instance, studies have shown that peptidomimetic compounds similar to this compound can modulate the activity of p53, a critical tumor suppressor protein, thereby influencing cancer cell proliferation .

Case Studies and Research Findings

  • Peptidomimetic Macrocycles : In vitro studies have demonstrated that peptidomimetic macrocycles incorporating similar structures exhibit improved anti-tumor efficacy against p53 positive tumor cell lines compared to their counterparts lacking these modifications. This suggests that compounds like this compound could be further developed for therapeutic applications in oncology .
  • Caspase-3 Probes : The development of fluorescent probes based on similar synthetic strategies has shown promise in selectively visualizing caspase-3 activity, an important marker for apoptosis in cancer research. This highlights the potential utility of this compound derivatives in diagnostic applications as well .

Properties

IUPAC Name

(2S)-6-oxo-2,6-bis(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O7/c25-19(24-22(29)31-15-17-10-5-2-6-11-17)13-7-12-18(20(26)27)23-21(28)30-14-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15H2,(H,23,28)(H,26,27)(H,24,25,29)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZGUCKHGQNWDY-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCC(=O)NC(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCC(=O)NC(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20551701
Record name N~2~,N~6~-Bis[(benzyloxy)carbonyl]-6-oxo-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88462-80-0
Record name N~2~,N~6~-Bis[(benzyloxy)carbonyl]-6-oxo-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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